3-Methoxy-1-propanol

説明

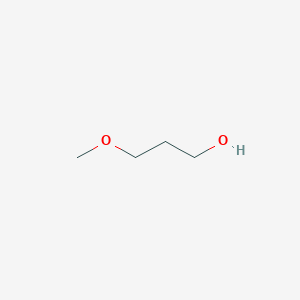

Structure

3D Structure

特性

IUPAC Name |

3-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFDHBSESGTDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073129 | |

| Record name | Trimethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589-49-7 | |

| Record name | 3-Methoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1589-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanol, 3-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAK281WZ1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methoxy-1-propanol: A Comprehensive Technical Review

Introduction

3-Methoxy-1-propanol, with the CAS Number 1589-49-7, is a versatile primary alcohol and ether that sees broad application across various industries.[1] This document provides a detailed technical overview of its chemical and physical properties, safety information, and common applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid with a mild, sweet odor.[2][3] Its unique combination of a hydroxyl group and an ether linkage imparts a useful balance of hydrophilic and lipophilic characteristics, making it an effective solvent for a wide array of substances.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1589-49-7 | [1][2][3][4][5] |

| Molecular Formula | C4H10O2 | [1][2][4] |

| Molecular Weight | 90.12 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow clear liquid | [3][6] |

| Boiling Point | 149 - 153 °C | [6][7][8] |

| Melting Point | -84.2 °C (estimate) | [8] |

| Density | 0.942 g/mL at 20 °C | [8] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [6][7] |

| Refractive Index | n20/D 1.413 | |

| Solubility | Completely miscible with water, soluble in methanol (B129727) and acetone. | [6] |

Table 2: Identifiers and Synonyms

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | 3-methoxypropan-1-ol | [4] |

| Synonyms | 1,3-Propanediol Monomethyl Ether, 3-methoxypropanol | [3][4] |

| EC Number | 433-230-9 | [4][5] |

| Beilstein/REAXYS Number | 1731204 | [5] |

Safety and Handling

This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions.[3][6][7] It is classified as causing skin and serious eye irritation.[7]

Table 3: Safety and Hazard Information

| Hazard Classification | Description | Source(s) |

| Flammability | Flammable liquid and vapor (Category 3) | [3][7] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [7] |

| Hazard Statements | H226: Flammable liquid and vapor | [3][6] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces – No smoking | [6] |

When handling this compound, it is crucial to use personal protective equipment, including safety glasses and gloves, and to work in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[7]

Applications

The versatile solvent properties of this compound lend it to a variety of industrial and commercial uses.

Logical Flow of Applications

Caption: Applications of this compound.

-

Coatings Industry: It is utilized as a coalescing agent in water-based paints and varnishes.[2]

-

Printing Inks: In the printing industry, it serves as a solvent in flexographic, gravure, and screen printing inks, helping to dissolve resins and pigments and improve ink flow.[2]

-

Cleaning and Degreasing: Its ability to dissolve oils and greases makes it an effective solvent in industrial cleaning and metal degreasing applications.[2]

-

Fragrance and Cosmetics: Due to its mild odor and excellent solubility, it is used as a solvent and fixative in perfumes, lotions, and other personal care products.

-

Chemical Synthesis: this compound also serves as a chemical intermediate in various synthetic processes.

Experimental Protocols

While specific, detailed experimental protocols for drug development applications are proprietary and not publicly available, the synthesis of this compound itself can be described.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

A common laboratory-scale synthesis involves the reaction of methoxyacetic acid with methanol in the presence of an acid catalyst.[2] Another reported method is the selective synthesis from methanol and allyl alcohol using metal oxide and zeolite catalysts in the liquid phase.

Methodology for Synthesis from Methanol and Allyl Alcohol:

-

Catalyst Preparation: Prepare the desired metal oxide or zeolite catalyst. This may involve ion exchange, impregnation, or other standard catalyst preparation techniques.

-

Reaction Setup: Charge a high-pressure reactor with the catalyst, methanol, and allyl alcohol in a specific molar ratio.

-

Reaction Conditions: Heat the reactor to a specified temperature and pressure. These conditions will vary depending on the catalyst used.

-

Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them using gas chromatography (GC) to determine the conversion of allyl alcohol and the selectivity to this compound.

-

Product Isolation: After the reaction reaches the desired conversion, cool the reactor and recover the product mixture.

-

Purification: Separate the this compound from the unreacted starting materials, catalyst, and any byproducts, typically by distillation.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1589-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-甲氧基-1-丙醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound or this compound Manufacturers, with SDS [mubychem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound CAS#: 1589-49-7 [m.chemicalbook.com]

3-Methoxy-1-propanol chemical structure and IUPAC name

An In-depth Technical Guide to 3-Methoxy-1-propanol

Introduction

This compound, a versatile organic compound, serves as a crucial solvent and intermediate in a multitude of industrial and research applications. Its unique combination of a hydroxyl group and an ether linkage imparts a desirable balance of hydrophilicity and lipophilicity, rendering it an effective solvent for a wide array of substances. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a three-carbon propane (B168953) chain with a methoxy (B1213986) group (-OCH₃) at position 3 and a hydroxyl group (-OH) at position 1.

-

IUPAC Name: 3-methoxypropan-1-ol[1]

-

Synonyms: this compound, 1-Propanol, 3-methoxy-, 3-methoxypropanol, Trimethylene glycol monomethyl ether[1][2][3]

-

SMILES: COCCCO[5]

-

InChI: 1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3

A logical diagram illustrating the relationship between the different chemical identifiers is provided below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application, and process design in a laboratory or industrial setting.

| Property | Value | Reference(s) |

| Molecular Weight | 90.12 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Odor | Mild, sweet | [4] |

| Boiling Point | 150-153 °C | [2][6] |

| Melting Point | -84.2 °C (estimate) | [6] |

| Density | 0.942 g/mL at 20 °C | [6] |

| Flash Point | 38 °C (closed cup) | [2] |

| Solubility | Miscible with water; Soluble in methanol (B129727), acetone | [2] |

| Refractive Index | n20/D 1.413 | |

| CAS Number | 1589-49-7 | [1][4] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The selection of a particular method may depend on factors such as the availability of starting materials, desired yield, and scalability. Two common synthetic routes are detailed below.

Synthesis from 3-Chloro-1-propanol (B141029)

This method involves the methoxy substitution reaction of 3-chloro-1-propanol with sodium methylate.

Experimental Protocol: The optimal conditions for this reaction have been determined to achieve a yield of over 85%.[7] The key parameters are:

-

Reactants: 3-chloro-1-propanol and sodium methylate in methanol.

-

Molar Ratio: The mole ratio of sodium methylate to 3-chloro-1-propanol should be in the range of 1.4 to 1.8.[7]

-

Concentration: The mass content of sodium methylate in the methanol solution should be between 27% and 30%.[7]

-

Procedure: 3-chloro-1-propanol is added dropwise over 1 hour to the sodium methylate solution at a reaction temperature of 70°C.[7]

-

Reaction Time: The reaction is allowed to proceed for 5 hours.[7]

The workflow for this synthesis is illustrated in the following diagram.

Synthesis from 1,3-Propanediol (B51772)

This process involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base. This method is the subject of patents and is presented as an economically and ecologically favorable process.[8][9][10]

Experimental Protocol Example: A patented procedure provides the following example:

-

Preparation of the Alkoxide: 315 g of 1,3-propanediol are initially charged in a 1 L multi-necked flask. 224 g of a 50% strength by weight aqueous potassium hydroxide (B78521) solution are metered in. The resulting mixture is distilled under reduced pressure until free of water to obtain a solution of the monopotassium alkoxide of 1,3-propanediol.[8]

-

Alkylation: 311 g of the prepared alkoxide solution, along with 3 g of potassium iodide, are charged into an autoclave under a nitrogen atmosphere. The mixture is heated to 120°C. Methyl chloride is then introduced into the reactor at a pressure of 2 bar over a period of 1.7 hours.[8]

-

Work-up: After the reaction, the mixture is cooled, and the precipitated potassium chloride is removed by filtration.

The selectivity for the formation of this compound in this example was 89%, with a yield of 71% of theory.[8]

The workflow for this patented synthesis is depicted below.

Applications in Research and Drug Development

This compound finds significant use across various scientific and industrial domains.

-

Solvent: Its high solvency power for a broad range of polar and nonpolar compounds, coupled with low vapor pressure and relatively low toxicity, makes it a safer alternative to solvents like methanol and acetone.[4] It is employed as a solvent in coatings, inks, and cleaning agents.[4] In the pharmaceutical industry, it is used as a solvent during the synthesis and formulation of various compounds, ensuring uniformity and stability.[11]

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules. Notably, it is used in the synthesis of pharmaceutically active compounds, such as certain stomach therapeutics.[8][10]

-

Other Applications: In the cosmetics and fragrance industries, it is utilized as a solvent, fixative, and fragrance ingredient due to its mild, slightly sweet odor.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. It should be stored in a well-ventilated area, away from heat, sparks, and open flames.

Conclusion

This compound is a valuable chemical with a well-defined profile of properties that make it suitable for a wide range of applications. For researchers and professionals in drug development, its utility as a versatile solvent and a key synthetic intermediate is of particular importance. The detailed synthetic protocols and physicochemical data provided in this guide offer a solid foundation for its effective and safe use in a research and development context.

References

- 1. This compound | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound or this compound Manufacturers, with SDS [mubychem.com]

- 3. This compound | 1589-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [stenutz.eu]

- 6. This compound CAS#: 1589-49-7 [m.chemicalbook.com]

- 7. Synthesis of this compound-Academax [exhibition.academax.com]

- 8. US6100433A - Process for preparing this compound - Google Patents [patents.google.com]

- 9. DE19815634A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. CA2268226A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 11. This compound (1589-49-7) at Nordmann - nordmann.global [nordmann.global]

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-1-propanol from 1,3-Propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methoxy-1-propanol from 1,3-propanediol (B51772), a crucial process for obtaining this valuable solvent and synthetic building block. The primary focus is on the well-established Williamson ether synthesis, detailing the reaction mechanism, strategies for controlling selectivity, and a thorough experimental protocol. Alternative synthetic approaches are also briefly discussed.

Core Synthesis: Williamson Ether Synthesis

The most direct and industrially relevant method for preparing this compound from 1,3-propanediol is through a modified Williamson ether synthesis. This reaction involves the alkylation of 1,3-propanediol with a methylating agent in the presence of a strong base.[1]

Reaction Principle

The synthesis proceeds by first deprotonating one of the hydroxyl groups of 1,3-propanediol to form a more nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a methylating agent, typically a methyl halide.[2]

Detailed Reaction Mechanism

The synthesis of this compound from 1,3-propanediol via Williamson ether synthesis is a two-step process:

-

Deprotonation: A strong base, such as potassium hydroxide (B78521), deprotonates one of the hydroxyl groups of 1,3-propanediol to form the monopotassium salt of 1,3-propanediol, an alkoxide. This is a reversible acid-base reaction.

-

Nucleophilic Substitution (SN2): The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of the methylating agent (e.g., methyl chloride) in a concerted SN2 mechanism. This step forms the C-O ether bond and displaces the leaving group (e.g., chloride ion).

A potential side reaction is the further methylation of the remaining hydroxyl group of this compound to form the diether, 1,3-dimethoxypropane.

To favor the formation of the desired mono-ether, an excess of 1,3-propanediol is typically used. This statistical control ensures that the methylating agent is more likely to react with the more abundant 1,3-propanediol than the newly formed this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on established methods.[1]

Materials and Equipment

-

Reactants: 1,3-Propanediol, Potassium Hydroxide (aqueous solution or solid), Methyl Chloride.

-

Catalyst (optional): Potassium Iodide.

-

Solvent for azeotropic distillation (optional): Toluene.

-

Apparatus: Multi-necked flask, distillation apparatus, autoclave or pressure reactor, stirrer (e.g., gassing stirrer), heating mantle, cooling system, filtration apparatus.

Synthesis of the Monopotassium Salt of 1,3-Propanediol

-

Charge a multi-necked flask with 1,3-propanediol.

-

Slowly add an aqueous solution of potassium hydroxide while stirring.

-

Remove the water from the mixture. This can be achieved by:

-

Distillation under reduced pressure.

-

Azeotropic distillation with a suitable solvent like toluene.

-

Methylation Reaction

-

Transfer the solution of the monopotassium salt of 1,3-propanediol to an autoclave.

-

Optionally, add a catalytic amount of potassium iodide.

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen).

-

Heat the mixture to the desired reaction temperature (e.g., 100-120°C).

-

Introduce methyl chloride into the reactor under pressure (e.g., 2-3 bar). The addition is typically carried out over a period of time.

-

After the addition is complete, continue stirring at the reaction temperature for a specified duration to ensure complete reaction.

Work-up and Purification

-

Cool the reactor to room temperature.

-

Vent any excess methyl chloride.

-

Remove the precipitated potassium chloride by filtration.

-

The filtrate, containing this compound, unreacted 1,3-propanediol, and the by-product 1,3-dimethoxypropane, is then purified.

-

Fractional distillation is the preferred method for separating the components. Unreacted 1,3-propanediol can be recovered and recycled.

Quantitative Data

The following tables summarize quantitative data from example syntheses.[1]

Table 1: Reactants and Conditions

| Parameter | Example 1 | Example 2 |

| 1,3-Propanediol | 315 g | 4560 g |

| 50% aq. KOH | 224 g | 832 g (plus 495.3 g solid KOH) |

| Potassium Iodide | 3 g | 20 g |

| Reaction Temperature | 120°C | 100°C |

| Methyl Chloride Pressure | 2 bar | 2 bar, then 3 bar |

| Reaction Time | 1.7 h addition, 1 h stir | 1.3 h at 2 bar, 1.3 h at 3 bar |

Table 2: Product Composition and Yields

| Parameter | Example 1 | Example 2 |

| Product Composition (by GC) | ||

| 1,3-Propanediol | 55% | 74% |

| This compound | 38% | 23% |

| 1,3-Dimethoxypropane | 5% | 2% |

| Selectivity for this compound | 89% | 93% |

| Yield of this compound | 71% | 82% |

Alternative Synthetic Routes

While the Williamson ether synthesis is the most direct route from 1,3-propanediol, other methods for synthesizing this compound exist, typically starting from different precursors.

-

From 3-Chloro-1-propanol (B141029): this compound can be synthesized by reacting 3-chloro-1-propanol with sodium methoxide (B1231860) in methanol (B129727). However, reported yields for this method have been variable and sometimes low.

-

Ring-opening of Oxetane (B1205548): The acid- or base-catalyzed ring-opening of oxetane with methanol can also produce this compound. This method, however, starts from a different four-membered heterocyclic precursor.

Conclusion

The synthesis of this compound from 1,3-propanediol is most effectively achieved through a Williamson ether synthesis using a methylating agent and a strong base. By carefully controlling reaction conditions, particularly the stoichiometry of the reactants, high selectivity and good yields of the desired mono-methylated product can be obtained. The detailed experimental protocol and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and purify this important chemical intermediate.

References

Synthesis of 3-Methoxy-1-propanol from 3-Chloro-1-propanol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methoxy-1-propanol from 3-chloro-1-propanol (B141029). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, optimized experimental conditions, a detailed procedural protocol, and relevant physicochemical data to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its synthesis from the readily available precursor, 3-chloro-1-propanol, is a common and cost-effective transformation. The core of this process lies in the Williamson ether synthesis, a nucleophilic substitution reaction (SN2) where an alkoxide ion displaces a halide from an alkyl halide. In this specific application, sodium methoxide (B1231860) serves as the nucleophile, reacting with 3-chloro-1-propanol to form the desired ether and a salt byproduct.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactants and products is essential for successful synthesis, purification, and handling. The key properties are summarized in the table below.

| Property | 3-Chloro-1-propanol | This compound |

| CAS Number | 627-30-5 | 1589-49-7 |

| Molecular Formula | C₃H₇ClO | C₄H₁₀O₂ |

| Molecular Weight | 94.54 g/mol | 90.12 g/mol |

| Appearance | Colorless to pale-yellow liquid | Colorless liquid |

| Boiling Point | 160-162 °C | 150-153 °C |

| Density | 1.131 g/cm³ (at 20 °C) | 0.942 g/mL (at 20 °C) |

| Solubility in Water | 300 g/L (at 20 °C) | Completely miscible |

| Flash Point | 75 °C | 38 °C |

Reaction Mechanism and Conditions

The synthesis of this compound from 3-chloro-1-propanol proceeds via a Williamson ether synthesis. This reaction is a bimolecular nucleophilic substitution (SN2) reaction. The methoxide ion (CH₃O⁻), a potent nucleophile, is generated from sodium methoxide. It attacks the carbon atom bonded to the chlorine atom in 3-chloro-1-propanol. This nucleophilic attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. The chlorine atom is displaced as a chloride ion, which then forms sodium chloride with the sodium ion from the sodium methoxide.

Optimization of Reaction Conditions

The yield of the Williamson ether synthesis is highly dependent on the reaction conditions. Several studies have investigated the optimization of these parameters to maximize the yield of this compound. A comparison of various reported conditions is presented below.

| Molar Ratio (Sodium Methoxide : 3-Chloro-1-propanol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Not specified | Methanol (B129727) | Boiling | Not specified | 21 | [1] |

| Not specified | Methanol | Not specified | Not specified | 69.8 | [1] |

| 1.4 - 1.8 | Methanol | 70 | 5 | >85 | [2] |

As indicated in the table, suboptimal conditions can lead to significantly lower yields.[1] The optimized conditions reported involve a higher molar ratio of sodium methoxide, a controlled temperature of 70°C, and a specific reaction time, resulting in a substantially improved yield of over 85%.[2]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 3-chloro-1-propanol based on the optimized conditions.

Materials and Equipment

-

Reactants:

-

3-Chloro-1-propanol (Reagent grade, ≥98%)

-

Sodium methoxide solution in methanol (25-30 wt%)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Distillation apparatus

-

Standard laboratory glassware

-

Reaction Workflow

Procedure

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the sodium methoxide solution in methanol. The molar amount of sodium methoxide should be 1.4 to 1.8 times the molar amount of 3-chloro-1-propanol to be used.

-

Heating: Begin stirring and heat the sodium methoxide solution to 70°C using a heating mantle.

-

Addition of 3-Chloro-1-propanol: Once the temperature has stabilized at 70°C, add the 3-chloro-1-propanol dropwise from the dropping funnel over a period of 1 hour.[2]

-

Reaction: After the addition is complete, maintain the reaction mixture at 70°C with continuous stirring for an additional 5 hours to ensure the reaction goes to completion.[2]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

The precipitated sodium chloride can be removed by filtration.

-

The filtrate can be neutralized with a suitable acid (e.g., hydrochloric acid) to a neutral pH.

-

-

Purification:

-

The crude this compound is purified by fractional distillation.

-

The fraction collected at 150-153 °C at atmospheric pressure corresponds to the pure product.

-

Safety Considerations

-

3-Chloro-1-propanol is a combustible liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium methoxide is a corrosive and flammable solid and solution. It reacts violently with water. Handle with extreme care in a dry environment and wear appropriate PPE.

-

The reaction is exothermic, and proper temperature control is crucial to prevent runaway reactions.

Conclusion

The synthesis of this compound from 3-chloro-1-propanol via the Williamson ether synthesis is an efficient and well-established method. By carefully controlling the reaction parameters, particularly the molar ratio of reactants, temperature, and reaction time, high yields of the desired product can be achieved. The detailed protocol and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully and safely perform this synthesis.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Methoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1-propanol (CAS No. 1589-49-7), also known as propylene (B89431) glycol methyl ether, is a versatile solvent with a wide range of applications in various industries, including pharmaceuticals, coatings, and cleaning agents.[1][2] Its unique combination of a hydroxyl group and an ether linkage imparts a desirable balance of hydrophilic and lipophilic characteristics. This guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination. All quantitative data is summarized in structured tables for ease of reference and comparison.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in various formulations and processes. A comprehensive summary of these properties is presented below.

General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H10O2 | [3][4][5] |

| Molecular Weight | 90.12 g/mol | [1][3][6] |

| Appearance | Colorless to light yellow, clear liquid | [3][7] |

| Odor | Mild, sweet odor | [1] |

| CAS Number | 1589-49-7 | [1][7] |

Thermal and Flammability Properties

| Property | Value | Source(s) |

| Boiling Point | 150-153 °C | [3][8][9] |

| Melting Point | -84.2 °C (estimate) to -96.7 °C | [5][9][10] |

| Flash Point | 38 °C (closed cup) | [3][5][7] |

Optical and Other Physical Properties

| Property | Value | Source(s) |

| Density | 0.940 - 0.9455 g/cm³ at 20 °C | [5][11] |

| Refractive Index | n20/D 1.413 | [5][9] |

| Vapor Pressure | 0.952 - 1.0 mmHg at 25 °C | [4][5][10] |

| Viscosity | Not available | [3] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Completely miscible | [3][7][10] |

| Methanol | Soluble | [3][7] |

| Acetone | Soluble | [3][7] |

| Organic Solvents | Miscible with a wide range | [12] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for the safe and effective use of chemical substances. The following sections detail the standardized methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, a micro-boiling point method can be employed, which is suitable for small sample volumes.[12][13]

Methodology:

-

A small amount of the liquid (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is gently heated in a controlled manner, for instance, using a Thiele tube or a metal heating block.[13][14]

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[14]

Measurement of Density

Density, the mass per unit volume of a substance, can be determined using several methods. The pycnometry method is a simple and accurate technique for liquids.[4]

Methodology:

-

A pycnometer, a flask of a known volume, is thoroughly cleaned, dried, and weighed.

-

The pycnometer is then filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.

-

Any excess liquid is removed, and the exterior of the pycnometer is carefully dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. For this compound, a closed-cup method such as the Pensky-Martens or Tag Closed-Cup test is appropriate.[1][2][15]

Methodology (ASTM D56 - Tag Closed-Cup): [2][15]

-

A specified volume of the sample is placed in the test cup of the Tag Closed-Cup apparatus.[15]

-

The lid is closed, and the sample is heated at a slow, constant rate.[15]

-

An ignition source (a small flame) is periodically passed over an opening in the lid.[2]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.[2]

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. An Abbe refractometer is a common instrument for this measurement.

Methodology:

-

A few drops of this compound are placed on the prism of the Abbe refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled, typically at 20 °C, as the refractive index is temperature-dependent.

Viscosity Measurement

Methodology (Ostwald Viscometer):

-

A known volume of this compound is introduced into the viscometer.

-

The liquid is drawn up into the upper bulb by suction.

-

The time taken for the liquid to flow between two marked points on the capillary is measured using a stopwatch.

-

The kinematic viscosity is calculated using the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.

Solubility Assessment

The solubility of this compound in various solvents is determined by simple miscibility tests.

Methodology:

-

A small, measured amount of this compound is added to a test tube.

-

A measured volume of the solvent (e.g., water, methanol, acetone) is added to the test tube.[16]

-

The mixture is agitated vigorously.

-

The solubility is observed and recorded. A substance is considered miscible if it forms a single, homogeneous phase with the solvent in all proportions.[3][7]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. lcslaboratory.com [lcslaboratory.com]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. calnesis.com [calnesis.com]

- 5. scribd.com [scribd.com]

- 6. BYK ebook for surface additives – BYK [byk.com]

- 7. store.astm.org [store.astm.org]

- 8. thierry-corp.com [thierry-corp.com]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. store.astm.org [store.astm.org]

- 11. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. delltech.com [delltech.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Methoxy-1-propanol, a key solvent and intermediate in various chemical and pharmaceutical applications. This document outlines its core physical properties, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound is a colorless liquid with a mild ether-like odor. It is completely miscible with water and soluble in organic solvents like methanol (B129727) and acetone[1]. Its fundamental physical properties, the boiling and melting points, are crucial for its application in synthesis, purification, and formulation. A summary of these properties from various sources is presented below.

| Physical Property | Value | Source(s) |

| Boiling Point | 150-152 °C | [2][3][4][5][6] |

| 151 °C | [7] | |

| 153 °C | [8] | |

| 158.1 ± 8.0 °C at 760 mmHg | [9] | |

| Melting Point | -84.2°C (estimate) | [2][4][5][6][9] |

| -96.7ºC | [9] |

Experimental Protocols for Determination of Boiling and Melting Points

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[10]. Several methods are available for this determination[2][11].

a) Distillation Method (ASTM D1078)

This method is suitable for determining the distillation range of volatile organic liquids[12].

-

Apparatus: A distillation flask, condenser, thermometer, and a receiving graduate.

-

Procedure:

-

A measured volume of the sample (e.g., 100 mL) is placed in the distillation flask along with boiling chips.

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded as the liquid distills. The boiling range is the temperature interval over which the liquid boils. For a pure substance, this range is typically narrow.

-

b) Ebulliometer Method

This method involves measuring the boiling point of a liquid by using an ebulliometer, which is an instrument designed for precise measurement of boiling points.

-

Apparatus: An ebulliometer, which consists of a boiling tube, a condenser, and a thermometer or thermocouple.

-

Procedure:

-

The liquid is heated in the boiling tube.

-

The design of the ebulliometer ensures that the thermometer is surrounded by vapor at the boiling temperature, in equilibrium with the boiling liquid.

-

The temperature reading when the liquid is boiling and refluxing is taken as the boiling point.

-

c) Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

These thermal analysis techniques can be used to determine the boiling point by measuring the heat flow to or from a sample as a function of temperature or time[2][9][11].

-

Apparatus: A DSC or DTA instrument.

-

Procedure:

-

A small, weighed amount of the sample is placed in a sample pan.

-

The sample is heated at a controlled rate in a controlled atmosphere.

-

The instrument measures the difference in heat flow between the sample and a reference.

-

The onset temperature of the endothermic event corresponding to boiling is taken as the boiling point.

-

2.2. Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state[8].

a) Capillary Tube Method

This is a common and straightforward method for determining the melting point of a crystalline solid.

-

Apparatus: A melting point apparatus (such as a Thiele tube or a modern digital instrument), a thermometer, and capillary tubes.

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which the last crystal disappears are recorded. This range is the melting point range. For a pure substance, this range is narrow.

-

b) Differential Scanning Calorimetry (DSC)

DSC is also a highly accurate method for determining the melting point.

-

Apparatus: A DSC instrument.

-

Procedure:

-

A small, weighed amount of the solid sample is placed in a sample pan.

-

The sample is heated at a controlled rate.

-

The instrument records the heat flow required to maintain the sample at the same temperature as a reference.

-

The temperature at the peak of the endothermic transition is taken as the melting point.

-

Logical Workflow and Visualization

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid organic compound using the distillation method.

References

- 1. This compound or this compound Manufacturers, with SDS [mubychem.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 5. 1589-49-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound [stenutz.eu]

- 8. acri.gov.tw [acri.gov.tw]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. laboratuar.com [laboratuar.com]

- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]

A Comprehensive Technical Guide to the Solubility of 3-Methoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the solubility characteristics of 3-Methoxy-1-propanol in water and a range of common organic solvents. The information presented is intended to support research, development, and formulation activities where this compound is utilized as a solvent or intermediate.

Core Solubility Profile

This compound (CAS No: 1589-49-7) is a versatile solvent recognized for its utility in various industrial and pharmaceutical applications.[1][2] Its unique chemical structure, featuring both a hydroxyl group and an ether linkage, imparts a favorable solubility profile, allowing for miscibility with both polar and non-polar substances. This dual functionality makes it an excellent choice as a solvent, coupling agent, and chemical intermediate.

Quantitative Solubility Data

The solubility of this compound has been reported in a variety of solvents. The following table summarizes the available quantitative and qualitative solubility data for easy comparison. "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

| Solvent | Formula | Type | Solubility of this compound |

| Water | H₂O | Polar Protic | Completely Miscible[1][3][4][5] |

| Methanol | CH₃OH | Polar Protic | Soluble, Miscible[2][3] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble, Miscible[2][3] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[4] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[4] |

| Benzene | C₆H₆ | Non-polar | Miscible[2] |

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which allows for various intermolecular interactions. The following diagram illustrates the key structural features and their influence on its solubility in different types of solvents.

References

A Comprehensive Technical Guide to the Safety of 3-Methoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the safety information for 3-Methoxy-1-propanol (CAS No: 1589-49-7), a flammable liquid and vapor with the potential to cause skin and eye irritation.[1][2] The following sections summarize its chemical and physical properties, toxicological data, handling procedures, and emergency protocols, compiled from various safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it as a Flammable Liquid, Category 3.[1][2]

GHS Hazard Statements:

Pictograms:

-

GHS02: Flame

-

GHS07: Exclamation Mark

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative safety and property data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C4H10O2 | [2][5][6] |

| Molecular Weight | 90.12 g/mol | [2][5] |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Odor | Mild | [3] |

| Boiling Point | 149 - 153 °C | [1][3] |

| Melting Point | -96.7 °C | [5] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [1][3][6] |

| Density | 0.942 g/mL at 20 °C | [6] |

| Vapor Pressure | 0.952 - 1.0 mmHg at 25 °C | [5][6] |

| Water Solubility | Completely miscible | [3][6] |

| logP (Octanol/Water Partition Coefficient) | -0.37 to 0.42 | [1][5] |

Table 2: Toxicological Data

| Parameter | Value | Species | Experimental Context |

| LD50 (Oral) | 5710 mg/kg | Rat | As cited in the Journal of Industrial Hygiene and Toxicology, Vol. 23, Pg. 259, 1941.[3][7] |

| LD50 (Dermal) | 5660 uL/kg | Rabbit | As cited in the American Industrial Hygiene Association Journal, Vol. 30, Pg. 470, 1969.[7] |

Experimental Protocols and Methodologies

Detailed experimental protocols are not fully provided in standard safety data sheets. However, the methodologies for key safety parameters can be inferred or are directly cited.

-

Acute Oral Toxicity (LD50): The oral LD50 value of 5710 mg/kg in rats was determined in a study published in the Journal of Industrial Hygiene and Toxicology in 1941.[7] This type of study typically involves administering single, graduated doses of the substance to a group of animals and observing mortality over a set period to calculate the dose lethal to 50% of the population.

-

Acute Dermal Toxicity (LD50): The dermal LD50 of 5660 uL/kg in rabbits was reported in the American Industrial Hygiene Association Journal in 1969.[7] This protocol involves applying the substance to the shaved skin of animals and monitoring for toxic effects and mortality.

-

Flash Point Determination: The flash point is consistently reported as 38 °C, determined by a "closed cup" method.[3] This standard procedure involves heating the liquid in a closed container and introducing an ignition source periodically to determine the lowest temperature at which the vapors will ignite.

Safe Handling and Emergency Procedures Workflow

Proper handling and a clear emergency response plan are critical when working with flammable and irritant chemicals. The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.

Caption: Logical workflow for responding to an accidental chemical spill.

Detailed Safety and Handling Information

Exposure Controls and Personal Protection

-

Engineering Controls: A system of local and/or general exhaust ventilation is recommended to keep employee exposures as low as possible.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[1][8] Ensure eyewash stations and safety showers are close to the workstation.[1]

-

Eye/Face Protection: Use chemical safety goggles and/or a full-face shield where splashing is possible.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and clean, body-covering clothing to prevent skin exposure.[1][3][9]

-

Respiratory Protection: If engineering controls are not feasible or for higher exposures, use a NIOSH-approved respirator.[3] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[3]

Storage and Incompatibilities

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources, sparks, open flames, and direct sunlight.[1][3] Keep containers tightly closed in a designated flammables area.[1][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][3]

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek medical attention if irritation persists.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting. Seek medical advice immediately.[3]

Fire-Fighting and Accidental Release

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][8] Water mist may be used to cool closed containers.[1][8] Do not use a direct water jet on burning material.[3]

-

Fire Hazards: The substance is flammable, and its vapors may form explosive mixtures with air.[1][8][9] Vapors can travel to a source of ignition and flash back.[1][8][9] Containers may explode when heated.[1][8]

-

Accidental Release: For spills, remove all sources of ignition and use spark-proof tools.[1][8] Contain the spill and absorb it with an inert, non-combustible material like sand or vermiculite.[3] Collect the material into a suitable, closed container for disposal.[1][3]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] Disposal must be in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] Do not let the product enter drains, soil, or water sources.[3]

Transport Information

This compound is regulated for transport.

-

UN Number: UN1987[1]

-

Proper Shipping Name: ALCOHOLS, N.O.S. (this compound)[1]

-

Hazard Class: 3 (Flammable Liquid)[1]

-

Packing Group: III[1]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound or this compound Manufacturers, with SDS [mubychem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | CAS#:1589-49-7 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 1589-49-7 [thegoodscentscompany.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. recochem.com [recochem.com]

An In-depth Technical Guide to 3-Methoxy-1-propanol for Researchers and Drug Development Professionals

Introduction: 3-Methoxy-1-propanol is a versatile organic compound widely utilized in the pharmaceutical and chemical industries as a solvent and a key intermediate in the synthesis of various molecules.[1][2][3] Its favorable physicochemical properties, including its miscibility with water and a range of organic solvents, make it a valuable component in diverse applications, from coatings and inks to drug formulation and synthesis.[2][3] This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, and detailed experimental protocols for its synthesis and its application in the manufacturing of the proton pump inhibitor, Rabeprazole.

Synonyms and Chemical Identifiers

A comprehensive list of synonyms and identifiers for this compound is provided in the table below to aid in its identification across various chemical databases and commercial platforms.

| Identifier Type | Identifier |

| IUPAC Name | 3-methoxypropan-1-ol |

| CAS Registry Number | 1589-49-7 |

| Molecular Formula | C4H10O2 |

| Molecular Weight | 90.12 g/mol |

| Common Synonyms | 1,3-Propanediol (B51772) monomethyl ether, 1-Methoxy-3-hydroxypropane, 3-Methoxypropanol, beta-Propylene glycol monomethyl ether, Trimethylene glycol monomethyl ether, MPOL, beta-PGME |

| InChI Key | JDFDHBSESGTDAL-UHFFFAOYSA-N |

| SMILES | COCCCO |

| PubChem CID | 74116 |

| EC Number | 433-230-9 |

| UNII | OAK281WZ1P |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Mild, sweet |

| Density | 0.942 g/mL at 20 °C |

| Boiling Point | 150-152 °C |

| Melting Point | -84.2 °C (estimate) |

| Flash Point | 38 °C |

| Vapor Pressure | 0.952 mmHg at 25 °C |

| Refractive Index | n20/D 1.413 |

| Solubility | Completely miscible in water; soluble in methanol (B129727) and acetone |

Experimental Protocols

This section details established experimental procedures for the synthesis of this compound and its utilization in the synthesis of the pharmaceutical agent Rabeprazole.

Synthesis of this compound from 1,3-Propanediol

A common and efficient method for the preparation of this compound involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base.[4][5]

Materials:

-

1,3-Propanediol

-

Methyl chloride

-

Potassium hydroxide (B78521) (or other suitable base)

-

Toluene (B28343) (for azeotropic removal of water)

-

Potassium iodide (catalyst)

Procedure:

-

Preparation of the Monopotassium Salt of 1,3-Propanediol:

-

In a multi-necked flask, charge 1,3-propanediol and powdered potassium hydroxide.

-

Add a 50% strength by weight aqueous potassium hydroxide solution.

-

Add toluene and distill the mixture azeotropically to remove water, yielding a solution of the monopotassium salt of 1,3-propanediol.

-

-

Alkylation Reaction:

-

Under a nitrogen atmosphere, charge the solution of the monopotassium salt of 1,3-propanediol and potassium iodide into an autoclave.

-

Heat the mixture to 100 °C.

-

Introduce methyl chloride into the reactor under a pressure of 2 bar over a period of 2 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Remove the precipitated potassium chloride via filtration.

-

The resulting filtrate contains this compound, unreacted 1,3-propanediol, and minor byproducts.

-

Separate the components by distillation to obtain pure this compound.

-

Synthesis of Rabeprazole using this compound

This compound is a crucial starting material in the synthesis of Rabeprazole, a widely used proton pump inhibitor.[6] The following protocol outlines a key step in this synthesis.

Materials:

-

This compound

-

Sodium hydride (or other strong base)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Potassium hydroxide (KOH)

Procedure:

-

Formation of the Alkoxide:

-

In a reaction vessel, suspend KOH flakes in DMSO.

-

Slowly add this compound while maintaining the temperature between 30-36 °C.

-

Raise the temperature to 50-55 °C and stir for 1 hour.

-

-

Nucleophilic Aromatic Substitution:

-

Cool the reaction mixture to 40-42 °C.

-

Add 4-chloro-2,3-dimethylpyridine 1-oxide to the reaction mixture.

-

Raise the temperature to 75-80 °C and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture contains 4-(3-methoxypropoxy)-2,3-dimethylpyridine (B13667592) 1-oxide, a key intermediate in the synthesis of Rabeprazole.

-

This intermediate is then carried forward through several steps, including condensation with 2-mercaptobenzimidazole (B194830) and subsequent oxidation, to yield Rabeprazole.[7][8]

-

Experimental Workflows

The synthesis of Rabeprazole from this compound provides a clear example of an experimental workflow where this compound is a critical reactant. The following diagram illustrates this multi-step synthesis.

This diagram illustrates the multi-step synthesis of Rabeprazole, highlighting the crucial role of this compound as a key building block in forming the methoxypropoxy side chain of the final drug molecule. Each step involves specific reagents and conditions that are critical for achieving the desired chemical transformations.

References

- 1. This compound (1589-49-7) at Nordmann - nordmann.global [nordmann.global]

- 2. nbinno.com [nbinno.com]

- 3. Methoxypropanol | High-Purity Solvent for Research [benchchem.com]

- 4. CA2268226A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. US6100433A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Reactivity of 3-Methoxy-1-propanol with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-1-propanol (CAS No. 1589-49-7), a bifunctional molecule containing both a primary alcohol and an ether linkage, serves as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its reactivity with a range of common laboratory reagents. Key transformations of the hydroxyl group, including oxidation to aldehydes and carboxylic acids, esterification, etherification, and conversion to alkyl halides, are discussed in detail. The relative inertness of the ether moiety under various conditions is also examined. This document aims to be a valuable resource for chemists in research and development by providing detailed experimental protocols, quantitative data, and mechanistic insights into the chemical behavior of this compound.

Introduction

This compound is a colorless liquid with a mild odor, completely miscible with water and many organic solvents. Its unique structure, featuring a primary alcohol at one end of a propyl chain and a methoxy (B1213986) group at the other, allows for a variety of chemical transformations. The reactivity of this molecule is dominated by the alcohol functional group, which can undergo a host of well-established reactions. The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. This guide will systematically explore the reactions of this compound with common classes of reagents, providing quantitative data and detailed experimental procedures where available.

Reactions of the Hydroxyl Group

The primary alcohol in this compound is the main site of its chemical reactivity.

Oxidation

The primary alcohol of this compound can be oxidized to either 3-methoxypropanal (B1583901) or 3-methoxypropanoic acid, depending on the choice of oxidizing agent and reaction conditions.

-

Oxidation to 3-Methoxypropanal (Aldehyde): Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a common reagent for this transformation.[1]

-

Oxidation to 3-Methoxypropanoic Acid (Carboxylic Acid): Stronger oxidizing agents, such as those used in the Jones oxidation (chromic acid in acetone), will oxidize the primary alcohol directly to a carboxylic acid.[2][3] This reaction is typically rapid and exothermic, yielding high conversions.[3]

Table 1: Oxidation Reactions of this compound

| Product | Reagent | Typical Yield | Reference |

| 3-Methoxypropanal | Pyridinium Chlorochromate (PCC) | Moderate to High | [1] |

| 3-Methoxypropanoic Acid | Jones Reagent (CrO₃/H₂SO₄ in Acetone) | High | [2][3] |

Protocol 2.1.1: Oxidation to 3-Methoxypropanoic Acid using Jones Reagent [4]

-

Dissolve this compound in acetone (B3395972) in a flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Prepare the Jones reagent by dissolving chromium trioxide in sulfuric acid and water.

-

Slowly add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20°C.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Quench the reaction by adding isopropanol (B130326) until the orange color disappears, indicating the consumption of excess oxidant.

-

Filter the mixture to remove the chromium salts.

-

Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-methoxypropanoic acid.

-

Purify the product by distillation or chromatography.

Esterification

This compound readily undergoes Fischer esterification with carboxylic acids in the presence of an acid catalyst to form the corresponding ester. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water as it is formed.

Table 2: Esterification of this compound

| Carboxylic Acid | Catalyst | Product | Reference |

| Acetic Acid | Sulfuric Acid | 3-Methoxypropyl acetate | General Reaction |

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is a potent nucleophile that can react with an alkyl halide in an SN2 reaction to form a new ether, a process known as the Williamson ether synthesis.[5][6] For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions.[5]

Table 3: Williamson Ether Synthesis with this compound

| Alkyl Halide | Base | Product | Typical Yield | Reference |

| Methyl Iodide | Sodium Hydride | 1,3-Dimethoxypropane | High | [5] |

| Benzyl (B1604629) Bromide | Sodium Hydride | 1-Benzyloxy-3-methoxypropane | High | [5] |

Protocol 2.3.1: Synthesis of 1-Benzyloxy-3-methoxypropane

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the suspension.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting alkoxide solution back to 0°C.

-

Add benzyl bromide (1.05 eq.) dropwise to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Conversion to Alkyl Halides

The hydroxyl group of this compound can be converted into a good leaving group, which can then be displaced by a halide ion to form an alkyl halide. Reagents such as thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are commonly used for this transformation. These reactions typically proceed via an SN2 mechanism, resulting in inversion of configuration if the alcohol is chiral.

A patent describes the synthesis of 1-chloro-3-methoxypropane (B29878) from 1,3-bromochloropropane and sodium methoxide, indicating the stability of the methoxy group during such reactions.[7] Another patent details the preparation of 1-chloro-3-methoxypropane from 1,3-propanediol, with yields around 65-76% when using phosphorus trihalide.[7]

Table 4: Conversion of this compound to Alkyl Halides

| Reagent | Product | Typical Yield | Reference |

| Thionyl Chloride (SOCl₂) | 1-Chloro-3-methoxypropane | Moderate to High | [7] |

| Phosphorus Tribromide (PBr₃) | 1-Bromo-3-methoxypropane | Moderate to High | General Reaction |

Protocol 2.4.1: Synthesis of 1-Chloro-3-methoxypropane with Thionyl Chloride

-

Place this compound in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) to the alcohol.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Distill the filtrate to obtain the pure 1-chloro-3-methoxypropane.

Acidity and Reaction with Bases

Like other primary alcohols, this compound is a weak acid with a pKa value typically in the range of 16-18. It will react with strong bases such as sodium hydride (NaH) or alkali metals to form the corresponding alkoxide.

Conversion to Amines

This compound can be converted to 3-methoxypropylamine, a valuable industrial intermediate. This is typically achieved through reductive amination, where the alcohol is reacted with ammonia (B1221849) in the presence of a catalyst and hydrogen gas.[8][9] A patent describes a process using a Cu-Co/Al₂O₃-diatomite catalyst.[8]

Table 5: Amination of this compound

| Reagent | Catalyst | Product | Yield | Reference |

| Ammonia, Hydrogen | Cu-Co/Al₂O₃-diatomite | 3-Methoxypropylamine | High | [8] |

Protocol 2.6.1: Synthesis of 3-Methoxypropylamine [8]

-

Charge a high-pressure autoclave with this compound and the Cu-Co/Al₂O₃-diatomite catalyst.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Introduce ammonia gas to the desired pressure.

-

Pressurize the autoclave with hydrogen.

-

Heat the mixture to the reaction temperature (e.g., 150-200°C) with stirring.

-

Maintain the pressure and temperature for the specified reaction time.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the filtrate by fractional distillation to obtain 3-methoxypropylamine.

Reactions of the Ether Group

The ether linkage in this compound is generally unreactive towards many common reagents, including bases, nucleophiles, and mild oxidizing and reducing agents. However, it can be cleaved under harsh, acidic conditions, typically with strong acids like HBr or HI.[2] This reaction proceeds via either an SN1 or SN2 mechanism, depending on the structure of the ether. Given that the methoxy group is attached to a primary carbon, cleavage would likely occur via an SN2 pathway.

Mandatory Visualizations

Caption: Oxidation pathways of this compound.

Caption: Williamson ether synthesis workflow.

Caption: Key functional group interconversions.

Conclusion

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its primary alcohol functional group. It can be selectively oxidized to an aldehyde or a carboxylic acid, converted to esters and ethers, and transformed into alkyl halides and amines. The ether moiety is largely unreactive under most conditions, providing a stable structural element. The detailed protocols and reactivity data presented in this guide offer valuable information for researchers and professionals in the field of drug development and chemical synthesis, enabling the efficient and predictable utilization of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Jones Oxidation [organic-chemistry.org]

- 3. Jones oxidation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. brainly.com [brainly.com]

- 7. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]

- 8. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 9. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

Navigating the Commercial Landscape of 3-Methoxy-1-propanol: A Technical Guide for Researchers and Pharmaceutical Professionals

An in-depth examination of the commercial sources, quality attributes, and analytical methodologies for 3-Methoxy-1-propanol (CAS No. 1589-49-7), a versatile solvent and synthetic building block crucial in pharmaceutical development and scientific research.

Introduction to this compound

This compound, also known as propylene (B89431) glycol monomethyl ether, is a clear, colorless liquid with a mild, ether-like odor. Its unique combination of a hydroxyl group and an ether linkage imparts a useful balance of polarity and solvency, making it an effective solvent for a wide range of substances. In the realm of pharmaceutical sciences, it serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a solvent in drug formulation processes, contributing to product uniformity and stability.[1][2] This guide provides a comprehensive overview of its commercial availability, key quality parameters, and analytical control strategies to aid researchers and drug development professionals in sourcing and utilizing this important chemical.

Commercial Suppliers and Product Specifications

A diverse range of chemical suppliers offer this compound, from large-scale manufacturers to specialized distributors catering to research and development needs. The available grades typically vary in purity, with common specifications being 98% or 99% minimum purity as determined by gas chromatography (GC).

Below is a comparative table of prominent suppliers and their typical product specifications. It is important to note that specifications can vary by batch, and it is always recommended to consult the supplier's specific certificate of analysis (CoA) for the most accurate information.

| Supplier | Grade | Purity (by GC) | Key Physical Properties (Typical) |

| Sigma-Aldrich (Merck) | ≥98.0% | ≥98.0% | Boiling Point: 150-152 °C, Density: 0.942 g/mL at 20 °C, Refractive Index: n20/D 1.413[3] |

| Thermo Scientific Chemicals | 98% | ≥97.5% | Boiling Point: 149-150 °C, Refractive Index: 1.4120-1.4140 (20°C, 589 nm) |

| TCI Chemicals | >98.0% | >98.0% | Boiling Point: 153 °C, Density: 0.94 g/mL |

| Muby Chemicals | Technical Grade | 99% minimum | Boiling Point: 150-153 °C, Flash Point: 38 °C[4] |

| HANGZHOU LEAP CHEM CO., LTD. | Pharmaceutical/Industrial | 98% or 99% | Varies by grade[5] |

| BOC Sciences | Research Chemical | Not specified | Useful for research applications[6] |

| Suzhou Senfeida Chemical Co., Ltd | Industrial | Not specified | Boiling Point: 150-152 °C, Density: 0.942 g/mL at 20 °C[7] |

Note: This table is a summary and not exhaustive. Researchers should always obtain the latest specifications directly from the supplier.

Potential Impurities and Synthesis Byproducts